![molecular formula C27H24ClN3O3 B4407274 N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4407274.png)
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide
Übersicht
Beschreibung
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division and is overexpressed in various types of cancer. MLN8054 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of cancer.
Wirkmechanismus
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide inhibits Aurora A kinase by binding to the ATP-binding pocket of the enzyme. Aurora A kinase is involved in the regulation of cell division, and its overexpression is associated with abnormal cell division and tumor growth. By inhibiting Aurora A kinase, this compound prevents the formation of a functional mitotic spindle and induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting Aurora A kinase. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide in lab experiments include its specificity for Aurora A kinase, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its potential to enhance the efficacy of other cancer treatments. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and treatment regimen.
Zukünftige Richtungen
There are several future directions for the use of N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide in cancer therapy. First, further studies are needed to determine the optimal dosage and treatment regimen for this compound. Second, clinical trials are needed to evaluate the safety and efficacy of this compound in humans. Third, this compound could be combined with other cancer treatments, such as immunotherapy, to enhance its efficacy. Finally, this compound could be further modified to improve its pharmacokinetic properties and reduce its potential toxicity.
Wissenschaftliche Forschungsanwendungen
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide has been extensively studied for its potential use in cancer therapy. Preclinical studies have shown that this compound inhibits the growth of various types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.
Eigenschaften
IUPAC Name |
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-3-(2-oxochromen-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN3O3/c1-30-11-13-31(14-12-30)24-10-9-21(17-23(24)28)29-26(32)20-7-4-6-18(15-20)22-16-19-5-2-3-8-25(19)34-27(22)33/h2-10,15-17H,11-14H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCVWSOBVBPMBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=CC5=CC=CC=C5OC4=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-isopropoxyphenyl)acetamide](/img/structure/B4407203.png)
![N-(4-{[2-(benzoylamino)acetyl]amino}phenyl)benzamide](/img/structure/B4407211.png)
![4-[4-(4-sec-butoxyphenoxy)butyl]morpholine hydrochloride](/img/structure/B4407218.png)
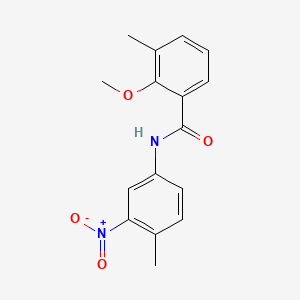
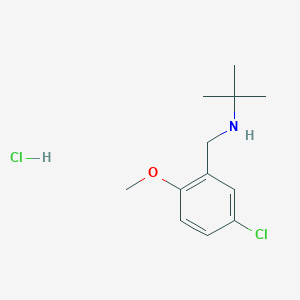
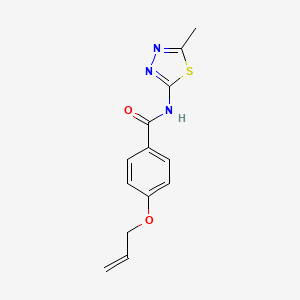

![N-(2-furylmethyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4407253.png)
![methyl {2-[(1-adamantylamino)carbonyl]phenyl}carbamate](/img/structure/B4407272.png)
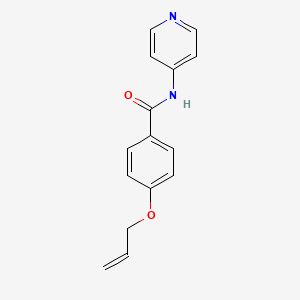
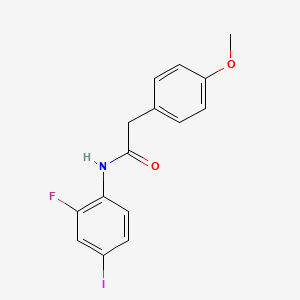
![methyl 5-methyl-7-(5-methyl-2-furyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4407295.png)
![3-{[(4-methoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4407301.png)